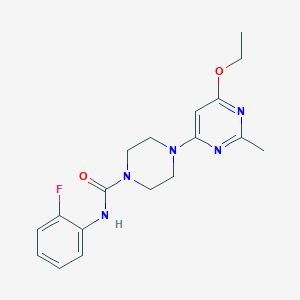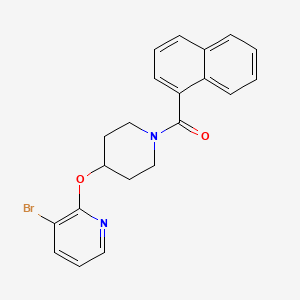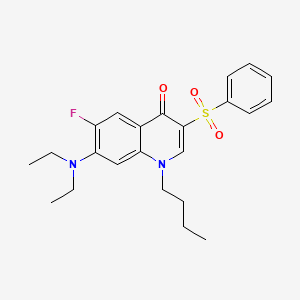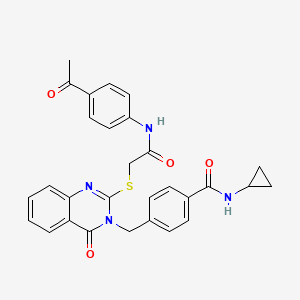
Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclohexenyl compounds involves multiple steps including the transformation of cyclohexanone derivatives into enaminones, followed by reactions such as acylation, condensation, and reduction. For example, cyclohexanone and its methyl derivatives have been transformed into enaminones through acylation or condensation with secondary amines followed by reactions with ethyl chloroformate or diethyl oxalate, leading to various β-ketoesters and β-aminoesters (Carlsson & Lawesson, 1982).
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in characterizing the molecular structures of similar compounds. For instance, the crystal and molecular structure analysis of a compound with a pyridinyl methanone moiety revealed the crystallization in the monoclinic space group and highlighted the importance of intermolecular hydrogen bonding (Lakshminarayana et al., 2009). This type of analysis is crucial for understanding the geometric configuration and intermolecular interactions of complex molecules.
Chemical Reactions and Properties
Chemical reactions involving cyclohexenyl compounds often result in the formation of novel structures with diverse functionalities. The reactions can include enamine alkylation, dehydrating condensation, and subsequent elimination processes, leading to aromatic molecules with significant chemical properties (Mitsumoto et al., 2004). Such chemical reactions expand the utility of these compounds in various chemical syntheses and applications.
Physical Properties Analysis
The physical properties of cyclohexenyl compounds, such as melting points, solubility, and crystallization behavior, are often studied using techniques like thermogravimetric analysis and differential scanning calorimetry. These studies provide insight into the stability and phase behavior of the compounds under different temperature conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are central to understanding the utility of cyclohexenyl compounds. Studies involving density functional theory (DFT) calculations, molecular electrostatic potential mapping, and frontier molecular orbital analysis have been conducted to predict the reactivity and site-specific interactions of these molecules (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone and related compounds are frequently involved in the synthesis of complex organic structures. For instance, studies have demonstrated methods for synthesizing derivatives of cyclohexanone and cyclohexene, which are closely related to the compound (Lujan-Montelongo & Fleming, 2014).
Luminescence and Co-crystal Formation
- Research has explored the luminescent properties of compounds similar to cyclohex-3-en-1-yl derivatives, highlighting potential applications in crystal engineering and the development of materials with unique optical properties (Li et al., 2015).
Catalysis in Polymerization
- Certain cyclohexene derivatives have been shown to be effective in catalyzing polymerization reactions. This suggests potential applications of cyclohex-3-en-1-yl derivatives in industrial processes related to the production of polymers (Kim et al., 2014).
Formation of Novel Organic Structures
- Research indicates that cyclohexene and piperidine derivatives are involved in the formation of uncommon organic structures, like hydroazocine rings, which opens up avenues for the creation of new chemical entities with potentially useful properties (Malkova et al., 2016).
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c21-18(16-6-2-1-3-7-16)20-12-9-15(10-13-20)14-22-17-8-4-5-11-19-17/h1-2,4-5,8,11,15-16H,3,6-7,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBLGIGUFGJVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)


![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)



![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)
![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)
![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

